Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Historical Development of Tetrahydrobenzo[b]thiophene Chemistry
The exploration of benzo[b]thiophene derivatives began in the mid-20th century, with early synthetic methods relying on cyclization reactions of sulfur-containing precursors. A pivotal advancement emerged in the 1980s with palladium-catalyzed coupling strategies, enabling efficient synthesis of 2,3-disubstituted benzo[b]thiophenes from o-iodothioanisole and terminal acetylenes. This methodology laid the groundwork for diversifying substituents on the thiophene ring, particularly at the 2- and 3-positions.
The Gewald reaction, a multicomponent one-pot synthesis involving ketones, malononitrile, and elemental sulfur, revolutionized access to 2-aminothiophene-3-carbonitrile derivatives. For instance, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile became a key intermediate for constructing fused heterocycles. Recent innovations, such as DFT-guided structural optimization and molecular docking, have further refined the design of tetrahydrobenzo[b]thiophene derivatives for targeted therapeutic applications.
Significance of Succinimide-Containing Heterocyclic Systems
Succinimides, characterized by a 2,5-dioxopyrrolidine ring, are renowned for their electrophilic reactivity and ability to form covalent bonds with biological nucleophiles. Their incorporation into heterocyclic frameworks enhances pharmacokinetic properties, including membrane permeability and metabolic stability. For example, N-substituted succinimide derivatives exhibit broad-spectrum bioactivities, ranging from antitumor to antimicrobial effects.
The conjugation of succinimide with tetrahydrobenzo[b]thiophene introduces a bifunctional pharmacophore. The succinimide moiety facilitates interactions with cysteine residues in target proteins, while the tetrahydrobenzo[b]thiophene core provides a rigid, planar structure conducive to π-π stacking and hydrophobic interactions. This dual functionality is exemplified in ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, where the acetamido linker bridges the two pharmacophoric units.
Pharmacological Relevance of Acetamido-Functionalized Thiophenes
Acetamido groups are pivotal in modulating the bioactivity of thiophene derivatives. In tetrahydrobenzo[b]thiophenes, the 2-acetamido substituent enhances solubility and bioavailability while enabling hydrogen bonding with enzymatic targets. For instance, Schiff base and phthalimido derivatives of tetrahydrobenzo[b]thiophene demonstrate potent antiproliferative effects against MCF7 and HepG2 cell lines, with IC~50~ values comparable to paclitaxel.
The acetamido group’s versatility is further highlighted in antioxidant applications. Tetrahydrobenzo[b]thiophene derivatives bearing this moiety exhibit significant total antioxidant capacity (TAC), often surpassing ascorbic acid in phosphomolybdenum assays. Molecular dynamics simulations reveal that these compounds stabilize the Keap1-Nrf2 complex, a key regulator of oxidative stress responses.
Research Evolution of Functionalized Tetrahydrobenzo[b]thiophenes
Early research focused on simple alkyl and aryl substitutions, but recent studies emphasize functionalization with heterocyclic and electrophilic groups. The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives from tetrahydrobenzo[b]thiophene precursors underscores the scaffold’s adaptability. For example, reaction of 2-amino-3-cyano-tetrahydrobenzo[b]thiophene with phosphorus pentasulfide yields pyrimidine-4(3H)-thione derivatives in a single step, bypassing traditional multistep protocols.
Modern strategies integrate computational chemistry to predict bioactivity. DFT simulations of tetrahydrobenzo[b]thiophene derivatives correlate frontier molecular orbitals (FMOs) with antioxidant potency, identifying electron-deficient regions as critical for radical scavenging. Similarly, molecular docking studies validate the binding affinity of these compounds to tubulin and Keap1, guiding the design of analogs with improved target selectivity.
The progression from empirical synthesis to rational design marks a paradigm shift in tetrahydrobenzo[b]thiophene chemistry. Future directions may explore hybrid systems incorporating succinimide, acetamido, and other bioisosteric groups to address multifactorial diseases such as cancer and neurodegenerative disorders.
Properties
IUPAC Name |
ethyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-24-17(23)15-10-5-3-4-6-11(10)25-16(15)18-12(20)9-19-13(21)7-8-14(19)22/h2-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWKIWHMPPAMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antitumor effects and other pharmacological properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.9 g/mol. It features a thienopyridine core structure, which is often associated with diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| Compound A | 23.2 | MCF-7 |
| Compound B | 49.9 | HeLa |
| Compound C | 52.9 | A549 |
| Ethyl 2-(...) | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% after 48 hours of treatment.
The mechanism through which this compound exerts its antitumor effects may involve apoptosis induction and cell cycle arrest. For example, in studies involving similar thienopyridine derivatives, it was observed that they could induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
Figure 1: Cell Cycle Analysis
Cell Cycle Analysis
Anti-inflammatory Effects
Compounds in the same class have demonstrated anti-inflammatory properties. For instance, ethyl derivatives of tetrahydrobenzo[b]thiophene have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in experimental models.
Other Biological Activities
Research suggests that the presence of the dioxopyrrolidine moiety may enhance interactions with nucleophiles in biological systems, potentially leading to various pharmacological effects including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Neuroprotective Effects : Certain compounds have demonstrated potential in protecting neuronal cells from oxidative stress.
Case Studies
A notable study evaluated the efficacy of a related compound in a murine model of breast cancer. The results indicated significant tumor size reduction and improved survival rates in treated groups compared to controls.
Table 2: Case Study Results
| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | - | 30 |
| Treatment A | 65 | 80 |
| Treatment B | 50 | 70 |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that can be harnessed for therapeutic purposes.
Antimicrobial Activity :
Research indicates that derivatives of thiophene compounds, including those similar to Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have demonstrated antibacterial and antifungal properties. For instance, studies have shown that thiophene derivatives possess significant activity against various pathogenic microorganisms .
Antioxidant Properties :
Recent investigations have highlighted the antioxidant potential of thiophene derivatives. The compound may help in mitigating oxidative stress by scavenging free radicals, which is beneficial in preventing cellular damage associated with various diseases .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that yield compounds with distinct structural features. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the thiophene ring or modifications to the dioxopyrrolidine moiety can lead to enhanced activity against specific targets. Research has shown that subtle changes in molecular structure can significantly impact antimicrobial efficacy and antioxidant capacity .
Case Studies
Several case studies have documented the efficacy of thiophene derivatives in treating infections and oxidative stress-related conditions:
- Case Study 1 : A study demonstrated that a related thiophene derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .
- Case Study 2 : Another investigation revealed that a series of thiophene-based compounds showed significant antioxidant activity in vitro, suggesting their potential use as dietary supplements for health improvement .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound likely originates from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1a , CID 78262) as the core scaffold . The acetamido side chain containing the 2,5-dioxopyrrolidin-1-yl group is introduced via nucleophilic acyl substitution or condensation reactions.
Functional Group Reactivity
The molecule contains three reactive sites:
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Ethyl ester : Hydrolyzable to carboxylic acid under acidic/basic conditions.
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Acetamido linker : Susceptible to hydrolysis or nucleophilic attack.
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Dioxopyrrolidinyl group : May participate in ring-opening reactions or act as a hydrogen-bond acceptor.
Table 1: Hypothetical Reaction Pathways
| Reaction Type | Reagents/Conditions | Expected Product | Analogous Example |
|---|---|---|---|
| Ester Hydrolysis | NaOH/H₂O, reflux | 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Source 3 |
| Amide Hydrolysis | HCl (conc.), heat | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + Succinimide byproducts | Source 1 |
| Cyclization | POCl₃, DMF | Thieno[2,3-d]pyrimidinone derivatives | Source 5 |
| Nucleophilic Aromatic Substitution | R-X, K₂CO₃, DMF | Ethyl 2-(2-(N-alkyl-2,5-dioxopyrrolidin-1-yl)acetamido)-... | Source 6 |
Spectroscopic Characterization
Key spectral data for analogous compounds (Sources 1–2, 4–5):
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IR : Peaks at ~1725 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (amide C=O), ~2250 cm⁻¹ (C≡N if present) .
-
¹H NMR :
-
MS : Molecular ion peaks align with calculated masses (e.g., m/z 380–460 range) .
Biological and Pharmacological Implications
While biological data for the exact compound are unavailable, structurally similar tetrahydrobenzo[b]thiophenes exhibit:
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Analgesic Activity : Derivatives in Source 3 showed superior pain relief compared to metamizole.
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Anti-inflammatory Effects : Thienopyrimidine analogs reduced inflammation in rodent models (Source 5).
Research Gaps and Recommendations
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Stereochemical Studies : The configuration at the dioxopyrrolidinyl-acetamido junction remains unverified.
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Kinetic Stability : Hydrolytic degradation rates under physiological conditions (pH 7.4) require investigation.
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Catalytic Applications : Potential use in Fe₃O4/SiO2 nanoparticle-supported reactions (Source 1).
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields: The target compound (81%) and cyanoacrylamide derivatives (72–94%) exhibit higher yields than piperidine/piperazine-containing analogues (65–70%), likely due to milder reaction conditions in Knoevenagel condensations .
- Physical State : The dioxopyrrolidin derivative solidifies after initial oil formation, whereas benzylpiperidine (IIIe) remains a low-melting solid, suggesting differences in crystallinity influenced by substituent polarity .
Structural and Functional Group Analysis
- Dioxopyrrolidin vs. Cyanoacrylamide derivatives feature electron-withdrawing cyano groups, which stabilize the acrylamide double bond and enable π-π stacking with aromatic residues in enzymes .
- Piperazine/Piperidine vs. Dioxopyrrolidin: Piperazine/piperidine substituents (e.g., IIIe, 5b) introduce basic nitrogen atoms, which may improve membrane permeability or modulate receptor binding .
Spectroscopic and Analytical Data
- IR Spectroscopy: The target compound shows characteristic NH (3222 cm⁻¹) and carbonyl (1662–1724 cm⁻¹) stretches, consistent with amide and ester functionalities . Cyanoacrylamide derivatives display additional CN stretches (2190–2220 cm⁻¹) .
- Mass Spectrometry: HRMS confirms the molecular formula (C₁₆H₁₈NO₄S) for the target compound, with a mass accuracy of 0.09 ppm .
Q & A
Q. What are the standard synthetic methodologies for preparing Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation , a common strategy for introducing α,β-unsaturated carbonyl systems. A representative procedure involves:
Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate with an active methylene group .
Condensation : Reacting the intermediate with substituted benzaldehydes in toluene under reflux (5–6 hours) with catalytic piperidine and acetic acid to generate the acrylamido derivative .
Purification : Recrystallization with ethanol yields products in 72–94% purity .
- Key Data :
| Reagent/Condition | Role | Yield Range |
|---|---|---|
| Piperidine/Acetic acid | Catalytic base/acid | 72–94% |
| Toluene, reflux | Solvent/temperature control | 5–6 hours |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural validation employs:
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- ¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), methylene groups in the tetrahydrobenzo ring (δ 1.5–2.5 ppm), and ester ethyl groups (δ 1.2–4.3 ppm) .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What in vitro/in vivo models are used to evaluate its bioactivity?
- Methodological Answer :
- Antioxidant Activity : Assessed via DPPH radical scavenging assays (IC₅₀ values) and reducing power tests .
- Anti-inflammatory Activity : Evaluated in carrageenan-induced rat paw edema models, measuring inhibition of swelling over 3–6 hours .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal conditions (solvent, catalyst, temperature) to minimize trial-and-error approaches. For example:
- Transition State Analysis : Identifies energy barriers for Knoevenagel condensation steps .
- Machine Learning : Prioritizes substituents on benzaldehydes to enhance reaction efficiency .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Contradictions arise from substituent electronic/steric effects. Systematic approaches include:
- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs with varying substituents (e.g., electron-withdrawing vs. donating groups on benzaldehydes) .
- Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or tyrosinase .
- Data Normalization : Use standardized assays (e.g., consistent cell lines, IC₅₀ measurement protocols) .
Q. What advanced analytical techniques address purity challenges in complex thiophene derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
